molecular formula C13H17F3O3 B2894562 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene CAS No. 741290-08-4

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B2894562
CAS No.: 741290-08-4
M. Wt: 278.271
InChI Key: QGKODZVXSMOOBS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a diethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the phenol reacts with the ethoxy group of the diethoxyethanol to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(2,2-Diethoxyethoxy)-2-(trifluoromethyl)benzene
  • 2-(2,2-Diethoxyethoxy)-1-fluoro-3-(trifluoromethyl)benzene
  • [(2,2-Diethoxyethoxy)methyl]benzene

Uniqueness: 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and diethoxyethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O3/c1-3-17-12(18-4-2)9-19-11-7-5-10(6-8-11)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKODZVXSMOOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (12.0 g, 500.00 mmol) in anhydrous DMF (500 mL) was added 4-(trifluoromethyl)phenol (35.0 g, 215.90 mmol) at 0° C. After hydrogen evolution had ceased, 2-bromo-1,1-diethoxyethane (55.0 g, 279.09 mmol) was added. The reaction was heated at 120° C. overnight. The mixture was poured into ice-water (2 L), extracted with ethyl acetate (3×150 mL), washed with 1N sodium hydroxide (3×100 mL) and brine (3×100 mL). The organic layer was dried over anhydrous sodium sulfate and filtered. The solvent was removed under vacuum to give the residue, which was purified by silica gel column chromatography eluting with 1% ethyl acetate in petroleum ether to afford 1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene as oil (8.0 g, 13%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Five

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